molecular formula C10H12ClNO2 B1439476 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride CAS No. 75493-93-5

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

Cat. No.: B1439476
CAS No.: 75493-93-5
M. Wt: 213.66 g/mol
InChI Key: QCFTXGXKUNDYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C({10})H({11})NO(_{2})·HCl. It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of aniline derivatives with dihydropyran in the presence of a strong acid like hydrochloric acid can yield the desired tetrahydroquinoline structure. The reaction typically requires heating and can be carried out in solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation of quinoline derivatives or multi-step synthesis starting from readily available raw materials. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert it into more saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Halogenated tetrahydroquinoline derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but differs in the position of the carboxylic acid group.

    Quinoline-2-carboxylic acid: Lacks the tetrahydro structure, making it more aromatic and less flexible.

    2,3-Dihydroquinoline: Partially saturated, offering different reactivity and biological properties.

Uniqueness

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is unique due to its fully saturated tetrahydro structure combined with a carboxylic acid group, which provides distinct chemical reactivity and biological activity compared to its analogs. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFTXGXKUNDYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75493-93-5
Record name 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Quinolinecarboxylic acid (30 g), glacial acetic acid (500 ml), and PtO2 (0.9 g) were combined and hydrogenated at 50°-58° for 45 minutes. After cooling to room temperature, concentrated hydrochloric acid (35 ml) was added, the catalyst was filtered, and the filtrate evaporated in vacuo. The residue was dissolved in acetonitrile (200 ml) and the solution cooled overnight. The resulting product was filtered; yield 25 g, m.p. 122°-125°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
Reactant of Route 3
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
Reactant of Route 4
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
Reactant of Route 5
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
Reactant of Route 6
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.